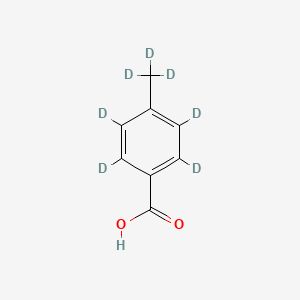
(R)-Dinotefuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Dinotefuran is a neonicotinoid insecticide used to control a wide range of pests. It is known for its high efficacy and low toxicity to mammals. The compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two mirror-image forms, known as enantiomers. The ®-enantiomer is the active form used in pest control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Dinotefuran involves several steps, starting from commercially available starting materials. The key steps include the formation of the tetrahydrofuran ring and the introduction of the nitroguanidine moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of ®-Dinotefuran follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-Dinotefuran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro group to an amine, altering the compound’s activity.
Substitution: The tetrahydrofuran ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the presence of a strong base or acid and a suitable nucleophile or electrophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
®-Dinotefuran has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stereochemistry of neonicotinoids.
Biology: Investigated for its effects on insect physiology and behavior, as well as its potential impact on non-target organisms.
Medicine: Explored for its potential use in developing new insecticides with improved safety profiles.
Industry: Applied in agricultural settings to control pests and improve crop yields, as well as in urban pest control to manage insect infestations.
Mechanism of Action
®-Dinotefuran exerts its effects by binding to nicotinic acetylcholine receptors in the nervous system of insects. This binding disrupts normal neurotransmission, leading to paralysis and death of the insect. The compound’s high selectivity for insect receptors over mammalian receptors contributes to its low toxicity to mammals.
Comparison with Similar Compounds
Similar Compounds
Imidacloprid: Another neonicotinoid insecticide with a similar mechanism of action but different chemical structure.
Thiamethoxam: A neonicotinoid with a broader spectrum of activity and different environmental persistence.
Clothianidin: Known for its high efficacy and long-lasting effects, but with concerns about its impact on pollinators.
Uniqueness
®-Dinotefuran is unique among neonicotinoids due to its specific stereochemistry, which contributes to its high efficacy and selectivity. Its rapid action and low toxicity to non-target organisms make it a valuable tool in integrated pest management programs.
Properties
Molecular Formula |
C7H14N4O3 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-methyl-1-nitro-3-[[(3R)-oxolan-3-yl]methyl]guanidine |
InChI |
InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10)/t6-/m1/s1 |
InChI Key |
YKBZOVFACRVRJN-ZCFIWIBFSA-N |
Isomeric SMILES |
CN=C(NC[C@H]1CCOC1)N[N+](=O)[O-] |
Canonical SMILES |
CN=C(NCC1CCOC1)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate](/img/structure/B12400212.png)
